molecular formula C19H29N3O3 B2689224 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 946382-54-3

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2689224
CAS No.: 946382-54-3
M. Wt: 347.459
InChI Key: NVLCRKFEXMMDFR-UHFFFAOYSA-N
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Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with an isopropyl group and a methoxy-methylphenyl group, linked through an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.

    Introduction of the Methoxy-Methylphenyl Group: The intermediate is then reacted with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the corresponding benzylated piperidine.

    Oxalamide Formation: The final step involves the reaction of the benzylated piperidine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the isopropyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.

    Biological Studies: Used as a probe in biochemical assays to study receptor-ligand interactions.

    Materials Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxalamide linkage may facilitate binding to proteins or other macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-methylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-((1-ethylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Uniqueness

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific substitution pattern on the piperidine ring and the methoxy-methylphenyl group. This unique structure may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-13(2)22-9-7-15(8-10-22)12-20-18(23)19(24)21-16-11-14(3)5-6-17(16)25-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCRKFEXMMDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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